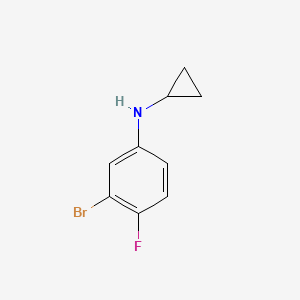

N-cyclopropyl-3-bromo-4-fluoroaniline

Description

N-Cyclopropyl-3-bromo-4-fluoroaniline is a halogenated aniline derivative featuring a cyclopropyl group attached to the nitrogen atom, a bromine substituent at the 3-position, and a fluorine atom at the 4-position of the benzene ring. These compounds are typically intermediates in medicinal chemistry and agrochemical synthesis, leveraging the electron-withdrawing effects of halogens (Br, F) to modulate reactivity and bioavailability.

Properties

Molecular Formula |

C9H9BrFN |

|---|---|

Molecular Weight |

230.08 g/mol |

IUPAC Name |

3-bromo-N-cyclopropyl-4-fluoroaniline |

InChI |

InChI=1S/C9H9BrFN/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6,12H,1-2H2 |

InChI Key |

FLZMIDQMMUSDMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclopropyl-3-bromo-4-fluoroaniline and related compounds, based on the provided evidence:

Key Findings:

Substituent Effects on Reactivity: Bromine and fluorine substituents enhance electrophilic substitution resistance due to their electron-withdrawing nature, making these compounds less reactive than non-halogenated anilines. For example, 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline is prioritized in cross-coupling reactions for drug candidates .

Synthetic Utility :

- Compounds like N-(2-((2-bromopyridin-3-yl)oxy)-...-4-iodoaniline (from ) highlight the use of halogenated anilines in forming complex heterocycles via nucleophilic aromatic substitution (e.g., Na₂CO₃ in MeCN) .

- The benzyloxy-chloro derivative () demonstrates versatility in forming ether linkages, useful for prodrug strategies .

Supplier Availability :

- 3-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline is commercially available from four suppliers, indicating industrial demand . In contrast, the iodinated analog 3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide has only two suppliers, reflecting its niche applications .

Notes on Evidence Limitations

- Discrepancies in Substituents: The evidence primarily describes N-(cyclopropylmethyl) derivatives rather than the exact N-cyclopropyl variant specified in the query. This may reflect a nomenclature inconsistency or synthesis focus in available literature .

- Data Gaps : Physical properties (e.g., melting points, solubility) and bioactivity data are absent in the provided evidence, limiting direct pharmacological comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.